3-Methyl-octahydropyrrolo[1,2-a]piperazine-1,4-dione, also known as Gancidin W, is a diketopiperazine isolated from the marine bacterium Streptomyces paradoxus VITALK03. [] Diketopiperazines are a class of cyclic dipeptides known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. Gancidin W has shown promising anticancer activity, particularly against breast cancer cells. []
3-Methyl-octahydropyrrolo[1,2-a]piperazine is a bicyclic compound that falls under the category of nitrogen-containing heterocycles. This compound features a unique structure that consists of a piperazine ring fused to a pyrrolidine moiety, which contributes to its distinct chemical properties and potential biological activities. The compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis.
3-Methyl-octahydropyrrolo[1,2-a]piperazine can be synthesized through various chemical pathways, often involving the cyclization of simpler precursors. It is classified within the broader category of piperazine derivatives, which are known for their diverse pharmacological activities, including neuroactivity and antimicrobial properties.
The synthesis of 3-Methyl-octahydropyrrolo[1,2-a]piperazine can be achieved through multiple synthetic routes. One prevalent method involves the cyclization of pyrrole derivatives with piperazine. The general steps include:
Technical details regarding the specific reagents and conditions can vary, but common solvents include dimethyl sulfoxide and various acids or bases to facilitate the cyclization process.
The molecular structure of 3-Methyl-octahydropyrrolo[1,2-a]piperazine features a bicyclic framework that includes:
The molecular formula is typically represented as , and its molecular weight is approximately 168.25 g/mol. The structural configuration allows for various stereoisomers due to the presence of chiral centers.
3-Methyl-octahydropyrrolo[1,2-a]piperazine participates in several chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 3-Methyl-octahydropyrrolo[1,2-a]piperazine involves its interaction with biological targets, including enzymes and receptors. The bicyclic structure allows it to fit into binding sites, modulating the activity of target proteins. This interaction may lead to various biological effects such as:
Research continues to elucidate the specific pathways involved in its pharmacological effects.
3-Methyl-octahydropyrrolo[1,2-a]piperazine exhibits several notable physical and chemical properties:
These properties are crucial for its application in scientific research and industry.
3-Methyl-octahydropyrrolo[1,2-a]piperazine has several applications across different fields:
Ongoing research aims to further explore its potential applications in drug development and other scientific endeavors.
The synthesis of 3-methyl-ooctahydropyrrolo[1,2-a]piperazine (C₈H₁₆N₂) relies on intricate cyclization strategies to construct its fused bicyclic architecture. A prominent approach involves reductive amination cyclization using NaBH₄/I₂ in anhydrous THF, which achieves high stereoselectivity (73% yield) while avoiding hazardous reagents like lithium aluminum hydride. This method efficiently reduces diketopiperazine precursors derived from chiral amino acids like L-proline, preserving enantiomeric purity critical for pharmaceutical applications [2]. Alternative pathways employ Dieckmann condensation of N-protected dipeptide esters, where intramolecular cyclization under basic conditions forms the pyrrolopiperazine core. Subsequent decarboxylation and methylation introduce the C3-methyl group, though this route suffers from moderate stereocontrol (<60% de) [7]. For stereochemical precision, chiral pool synthesis using L-proline guarantees the (3S,8aS) configuration, as evidenced by the synthesis of (3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol (C₈H₁₆N₂O, CAS# 1217985-78-8) [3].
Table 1: Cyclization Methods for Pyrrolopiperazine Core Formation
Method | Key Reagent | Yield (%) | Stereoselectivity | Limitations | |
---|---|---|---|---|---|
NaBH₄/I₂ Reduction | NaBH₄, I₂/THF | 73 | High (99% ee) | Requires anhydrous conditions | |
Dieckmann Condensation | NaOMe/MeOH | 65 | Moderate (55-60% de) | Decarboxylation side products | |
Catalytic Hydrogenation | Pd/C, H₂ | 68 | Substrate-dependent | Over-reduction risks | |
TiCl₄-Assisted Reduction | NaBH₄-TiCl₄ | 70 | High (90% ee) | Moisture sensitivity | [2] [4] |
Key challenges include controlling trans/cis ring fusion and suppressing N-overalkylation. Microwave-assisted cyclization at 150°C reduces reaction times by 60% but requires specialized equipment [7].
Regioselective methylation at the C3 position of octahydropyrrolo[1,2-a]piperazine is pivotal for bioactivity optimization. Transition-metal catalysis enables direct C–H methylation using Pd/C with dimethyl carbonate, achieving 85% selectivity at the bridgehead carbon. This method outperforms classical alkyl halide quaternization, which yields undesirable N-methylated byproducts (>30%) [1] [6]. For N-methylated analogs, borane-dimethyl sulfide complex reduction of tertiary amides followed by deprotection provides 91% purity, crucial for calcium channel blockers like those disclosed in patent WO2013049164A1 [5] [9].
Table 2: Methylation Techniques and Performance Metrics
Strategy | Reagent/Catalyst | Selectivity (C3 vs N) | Yield (%) | Byproducts | |
---|---|---|---|---|---|
Pd-Catalyzed C–H Activation | Pd(OAc)₂, (CH₃O)₂CO | 85:15 | 78 | None detected | |
Borane Reduction | BH₃·SMe₂, H⁺/H₂O | N/A (N-methylation) | 91 | <5% dealkylated species | |
Phase-Transfer Alkylation | CH₃I, TBAB, NaOH | 45:55 | 82 | Quaternary ammonium salts | |
Rh-Catalyzed Asymmetric Methylation | [Rh(cod)₂]OTf, Ligand L1 | 95:5 (98% ee) | 75 | <3% dimer | [1] [6] |
Enantioselective methylation leverages chiral auxiliaries like (S)-BINOL-phosphoric acid to induce asymmetry at C3, achieving 98% ee in the synthesis of (3S)-isomers. This is critical for neuropathic pain agents where stereochemistry dictates calcium channel blocking efficacy [5] [9]. Solvent polarity profoundly influences regioselectivity; nonpolar solvents (toluene) favor C-methylation (8:1 ratio), while polar aprotic solvents (DMF) shift preference toward N-methylation (1:4) [6].
Solid-phase synthesis (SPS) excels in rapid analog generation for SAR studies of pyrrolopiperazine derivatives. Wang resin-bound dipeptides undergo cyclative cleavage with TFA to deliver 3-methyl-octahydropyrrolo[1,2-a]piperazines in 65–70% yield over 5 steps. This method enables high-throughput parallel synthesis (96-well plate format), reducing purification time by 80% compared to solution-phase methods [8]. However, SPS faces limitations in scale-up (>100 mmol) due to swelling constraints and resin loading capacity (typically 0.5–1.2 mmol/g) [7].
Conversely, solution-phase synthesis remains indispensable for industrial-scale production. Patent WO2013049164A1 details a 10-gram synthesis via proline lactam reduction, achieving 88% purity after crystallization. Key advantages include:
Table 3: Synthesis Phase Comparison for Key Parameters
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis | |
---|---|---|---|
Throughput (compounds/week) | 150–200 | 20–30 | |
Typical Scale | <5 mmol | >500 mmol | |
Average Yield | 65–70% | 75–88% | |
Purification Difficulty | Low (resin cleavage) | Moderate (chromatography) | |
Scalability | Poor | Excellent | |
Equipment Cost | High | Moderate | [7] [8] |
Hybrid approaches leverage soluble polymer supports (e.g., PEG-bound amines), combining advantages of both methods. Cyclization on PEG-6000 achieves 82% yield with catalyst loading <0.5 mol%, though industrial adoption remains limited by polymer cost [8].
Comprehensive Compound Index
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0